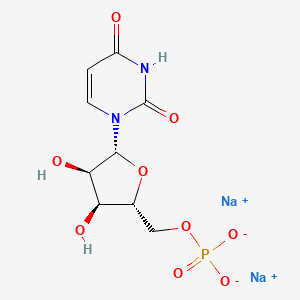

Uridine monophosphate disodium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N2O9P.2Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,10,12,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURVIXMFFSNONZ-WFIJOQBCSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N2Na2O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101342721 | |

| Record name | Disodium UMP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101342721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3387-36-8, 7545-48-4 | |

| Record name | Uridine monophosphate disodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003387368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Uridylic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007545484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium UMP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101342721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium uridine-5'-monophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URIDINE MONOPHOSPHATE DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD8E20071T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Central Role of Uridine Monophosphate Disodium in Fueling RNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine (B1682114) monophosphate (UMP), available as its disodium (B8443419) salt for enhanced stability and bioavailability, is a pivotal nucleotide in cellular metabolism, serving as a fundamental precursor for the synthesis of ribonucleic acid (RNA). This technical guide provides an in-depth exploration of the biochemical pathways, regulatory mechanisms, and experimental methodologies related to the role of UMP in RNA production. We will delve into the quantitative aspects of how UMP availability influences intracellular nucleotide pools and transcription rates, detail experimental protocols for assessing these effects, and visualize the intricate signaling pathways involved. This document is intended to be a comprehensive resource for researchers and professionals in drug development investigating the therapeutic potential of modulating pyrimidine (B1678525) nucleotide metabolism.

Introduction

Uridine monophosphate is a cornerstone of pyrimidine metabolism, essential for a myriad of cellular processes, most notably the synthesis of RNA.[1][2][3] As a direct precursor to uridine triphosphate (UTP), one of the four essential ribonucleoside triphosphates, UMP availability is a critical determinant of the cell's capacity for transcription. The cellular pool of UMP is maintained through two primary pathways: de novo synthesis and the salvage pathway. Exogenous administration of uridine or UMP can augment these pools, a strategy of growing interest in therapeutic areas, particularly in neuroscience, for its potential to support neuronal function and repair through enhanced RNA and membrane synthesis.[4][5] This guide will provide a detailed technical overview of the journey from UMP to RNA, equipping researchers with the knowledge to design and interpret experiments in this domain.

Biochemical Pathways of UMP and its Conversion to RNA Precursors

Uridine monophosphate is the central product of the de novo pyrimidine synthesis pathway and a key intermediate in the salvage pathway. Once synthesized, UMP undergoes sequential phosphorylation to yield the direct precursors for RNA polymerase.

De Novo Pyrimidine Synthesis

The de novo pathway constructs the pyrimidine ring from simpler molecules like bicarbonate, aspartate, and glutamine. The final steps of this pathway culminate in the formation of UMP. This process is energetically demanding and is tightly regulated to meet the cell's metabolic needs.

Pyrimidine Salvage Pathway

The salvage pathway is a more energy-efficient route that recycles pre-existing pyrimidine bases and nucleosides, such as uracil (B121893) and uridine, to form nucleotides. This pathway is particularly crucial in tissues with limited de novo synthesis capacity. Exogenously supplied uridine is primarily metabolized through this pathway.

The key enzymatic steps for both pathways are visualized below, along with the subsequent phosphorylation of UMP to UTP.

Quantitative Impact of Uridine Monophosphate on RNA Synthesis

Supplementation with uridine or UMP has been shown to increase the intracellular pools of UTP and CTP, thereby providing more substrate for RNA polymerases and potentially increasing the rate of RNA synthesis.

Effects on Intracellular Nucleotide Pools

Studies utilizing techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) have quantified the changes in intracellular nucleotide concentrations following uridine supplementation.

| Cell Type | Uridine Concentration | Duration of Treatment | Fold Change in UTP | Fold Change in CTP | Reference |

| PC12 Cells | Dose-dependent | 4 days | Increased | Increased | [6] |

| Rat Diaphragm | Not specified | Not specified | Increased | Not reported | [7] |

| Human MSCs | 200 µM | Not specified | Not reported | Not reported | [8] |

Impact on RNA Synthesis Rates

The increased availability of UTP can lead to a higher rate of transcription. This can be measured by metabolic labeling of nascent RNA with uridine analogs like 5-bromouridine (B41414) (BrU).

| Cell Type | Uridine/UMP Concentration | Duration of Treatment | Effect on RNA Synthesis | Reference |

| Human MSCs | 200 µM | Not specified | Broad transcriptional changes | [8] |

| U2OS Cells | 100 µM (4sU) | Not specified | Inhibition of rRNA synthesis | [9] |

Note: The inhibitory effect of 4-thiouridine (B1664626) (4sU) on rRNA synthesis highlights that not all uridine analogs behave identically and that high concentrations of some analogs can have off-target effects.

Enzyme Kinetics of Pyrimidine Synthesis Pathways

The efficiency of UMP synthesis and its conversion to UTP is governed by the kinetic properties of the enzymes involved. Understanding these parameters is crucial for predicting the metabolic flux through these pathways.

De Novo Synthesis Pathway Enzymes

| Enzyme | Substrate(s) | Km | Vmax/kcat | Organism | Reference |

| Orotate Phosphoribosyltransferase (OPRT) | PRPP | 9.3 ± 0.5 µM | kcat = 3,534 s⁻¹ | P. falciparum | [10] |

| Orotidylate Decarboxylase (OMPDC) | OMP | - | kcat = 39 s⁻¹ | S. cerevisiae | [11] |

Salvage Pathway Enzymes

| Enzyme | Substrate | Km | Vmax/kcat | Organism | Reference |

| Uridine Kinase 1 (UCK1) | Uridine | - | - | Human | [12] |

| Uridine Kinase 2 (UCK2) | Uridine | - | - | Human | [13] |

| Uridine Phosphorylase 1 (UPP1) | Uridine | - | - | Human | [11][14] |

| Uridine Phosphorylase 2 (UPP2) | Uridine | 76 µM | 4 nmol/min/µg | Human | [15] |

Signaling Pathways Influencing RNA Synthesis

Extracellular UTP, derived from intracellular pools, can act as a signaling molecule by activating P2Y receptors, a class of G protein-coupled receptors. This signaling cascade can influence gene expression and, consequently, RNA synthesis.

UTP-Mediated P2Y Receptor Signaling

Activation of P2Y2 receptors by UTP can trigger downstream signaling pathways, including the activation of protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs), which can lead to the phosphorylation of transcription factors like CREB (cAMP response element-binding protein) and modulate gene expression.[16][17][18][19]

Experimental Protocols

Quantification of Intracellular Nucleotides by HPLC-MS/MS

This protocol provides a method for the simultaneous quantification of intracellular nucleoside triphosphates.

Materials:

-

Methanol, Acetonitrile (ACN), Formic Acid (FA), Dimethylhexylamine (DMHA)

-

HPLC-MS/MS system

-

Cell culture reagents and cells of interest

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with uridine monophosphate disodium as required for the experiment.

-

Extraction of Nucleotides:

-

Wash cells with ice-cold PBS.

-

Lyse cells with a cold extraction solution (e.g., 60% methanol).

-

Incubate at -20°C for 30 minutes.

-

Centrifuge to pellet cell debris.

-

Collect and dry the supernatant.

-

Reconstitute the residue in the initial mobile phase.[20]

-

-

HPLC-MS/MS Analysis:

Metabolic Labeling of Nascent RNA with 5-Bromouridine (BrU)

This protocol describes the labeling and immunoprecipitation of newly synthesized RNA.

Materials:

-

5-Bromouridine (BrU)

-

Cell culture reagents and cells of interest

-

TRIzol reagent

-

Anti-BrdU antibody-conjugated magnetic beads

-

Immunoprecipitation (IP) and wash buffers

-

Elution buffer

Procedure:

-

Cell Labeling:

-

Culture cells to 70-80% confluency.

-

Add BrU to the culture medium to a final concentration of 1-2 mM.

-

Incubate for the desired labeling period (e.g., 30-60 minutes for nascent RNA).

-

-

RNA Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells with TRIzol and extract total RNA according to the manufacturer's protocol.

-

-

Immunoprecipitation of BrU-labeled RNA:

-

Incubate total RNA with anti-BrdU antibody-conjugated magnetic beads.

-

Wash the beads to remove non-specifically bound RNA.

-

Elute the BrU-labeled RNA from the beads.

-

-

Downstream Analysis: The eluted RNA can be used for RT-qPCR, ddPCR, or RNA sequencing.

Conclusion

This compound is a key player in RNA synthesis, providing the essential building blocks for transcription. Its metabolism through both de novo and salvage pathways, followed by phosphorylation to UTP, directly fuels RNA polymerases. Furthermore, the downstream product UTP can act as an extracellular signaling molecule, influencing gene expression through P2Y receptor activation. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the multifaceted role of UMP in cellular function and its potential as a therapeutic agent. A thorough understanding of these pathways and methodologies is paramount for the rational design of interventions targeting pyrimidine metabolism for therapeutic benefit.

References

- 1. researchgate.net [researchgate.net]

- 2. Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases [frontiersin.org]

- 5. dietary uridine enhances: Topics by Science.gov [science.gov]

- 6. Orotidine-5'-monophosphate decarboxylase catalysis: kinetic isotope effects and the state of hybridization of a bound transition-state analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. UPP1 - Wikipedia [en.wikipedia.org]

- 8. Cross-species metabolomic analysis identifies uridine as a potent regeneration promoting factor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. Characterization of uridine-cytidine kinase like-1 nucleoside kinase activity and its role in tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of the Orotidine 5’-Monophosphate Decarboxylase-Catalyzed Reaction: Evidence for Substrate Destabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. uniprot.org [uniprot.org]

- 13. UCK2 - Wikipedia [en.wikipedia.org]

- 14. The kinetic mechanism of human uridine phosphorylase 1: Towards the development of enzyme inhibitors for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. uniprot.org [uniprot.org]

- 16. ATP and UTP excite sensory neurons and induce CREB phosphorylation through the metabotropic receptor, P2Y2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scilit.com [scilit.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. UTP transactivates epidermal growth factor receptors and promotes cardiomyocyte hypertrophy despite inhibiting transcription of the hypertrophic marker gene, atrial natriuretic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. uniprot.org [uniprot.org]

An In-Depth Technical Guide on Uridine Monophosphate Disodium and Cellular Metabolism Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine (B1682114) monophosphate (UMP), available as its disodium (B8443419) salt for enhanced stability and solubility, is a pivotal nucleotide at the crossroads of numerous cellular metabolic pathways. Beyond its fundamental role as a monomer for RNA synthesis, UMP and its derivatives are integral to the synthesis of glycogen (B147801), glycoproteins, and phospholipids. Emerging research has highlighted the therapeutic potential of uridine supplementation in various pathological conditions, underscoring the importance of a deep understanding of its metabolic influence. This technical guide provides a comprehensive overview of the core cellular metabolism pathways involving Uridine Monophosphate Disodium, presenting quantitative data, detailed experimental protocols, and visual pathway representations to support advanced research and drug development endeavors.

Core Cellular Metabolism Pathways Involving Uridine Monophosphate

Uridine monophosphate is a central molecule in pyrimidine (B1678525) metabolism, connecting de novo synthesis and salvage pathways to the production of essential biomolecules. Its influence extends to key energy and biosynthetic pathways, including the pentose (B10789219) phosphate (B84403) pathway and glycolysis.

De Novo Pyrimidine Biosynthesis

The de novo synthesis pathway constructs pyrimidine nucleotides from simple precursors.[1][2] This energy-intensive process is crucial in proliferating cells to meet the high demand for nucleic acid precursors.[2][3] The pathway culminates in the synthesis of UMP, which serves as the precursor for all other pyrimidine nucleotides.[1][4][5] The initial and rate-limiting step is the formation of carbamoyl (B1232498) phosphate, catalyzed by carbamoyl phosphate synthetase II (CPS II), which is subject to feedback inhibition by UTP.[1][2]

Uridine Salvage Pathway and Downstream Synthesis

The salvage pathway recycles pre-existing pyrimidine nucleosides and bases, such as uridine, to generate nucleotides.[3] This pathway is less energy-consuming and is the primary source of pyrimidines in non-proliferating cells.[3][6] Uridine is phosphorylated to UMP by uridine-cytidine kinase (UCK). UMP is then sequentially phosphorylated to uridine diphosphate (B83284) (UDP) and uridine triphosphate (UTP).[7] UTP is a precursor for CTP and also donates a UDP-glucose moiety for glycogen synthesis and a UDP-sugar moiety for glycoprotein (B1211001) and glycolipid synthesis.[6]

Interplay with Pentose Phosphate Pathway and Glycolysis

The pentose phosphate pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis, generating NADPH for reductive biosynthesis and ribose-5-phosphate (B1218738) (R5P) for nucleotide synthesis.[3] R5P is a direct precursor to 5-phospho-α-D-ribose 1-diphosphate (PRPP), which is essential for both de novo and salvage pyrimidine synthesis. Glycolysis provides precursors for the PPP (glucose-6-phosphate) and the carbon skeleton for the non-essential amino acids used in pyrimidine synthesis. UMP and its derivatives can also influence glycolytic flux and ATP production.

Quantitative Data on the Effects of Uridine Monophosphate

The administration of uridine or UMP can lead to significant changes in cellular metabolism. The following tables summarize key quantitative findings from various studies.

Table 1: Effect of UMP on Cell Proliferation and Viability

| Cell Line | UMP Concentration (µM) | Incubation Time (hours) | Effect on Proliferation/Viability | Reference |

| L929 Murine Fibroblast | 100 | 72 | Significantly enhanced proliferation | [8] |

| IEC-6 (Rat Intestinal Crypt) | 10 mg/L (in mixture) | - | Promoted proliferation | [9] |

| Caco-2 (Human Colon Tumor) | 10 mg/L (in mixture) | - | No effect under normal conditions | [9] |

Table 2: Changes in Nucleotide and Precursor Concentrations Following Uridine/UMP Administration

| Tissue/Cell Type | Compound Administered | Dose/Concentration | Time Point | Analyte | Fold Change/Concentration | Reference |

| Gerbil Brain | UMP (oral) | 1 mmol/kg | 15 min | UTP | Increased to 417 ± 50.2 pmol/mg | [2] |

| Gerbil Brain | UMP (oral) | 1 mmol/kg | 15 min | CTP | Increased to 71.7 ± 1.8 pmol/mg | [2] |

| Gerbil Brain | UMP (oral) | 1 mmol/kg | 15 min | CDP-Choline | Increased to 16.4 ± 1 pmol/mg | [2] |

| Gerbil Plasma | UMP (oral) | 1 mmol/kg | 30 min | Uridine | Increased to 32.7 ± 1.85 µM | [2] |

| Gerbil Brain | UMP (oral) | 1 mmol/kg | 30 min | Uridine | Increased to 89.1 ± 8.82 pmol/mg | [2] |

Table 3: Effects of UMP on Metabolic Enzyme Activity and Pathways

| System | Treatment | Effect | Quantitative Change | Reference |

| Exercised Rats | CMP/UMP mixture | Increased exercise endurance | Longer treadmill run time | [10] |

| Exercised Rats | CMP/UMP mixture | Altered metabolic enzyme activity | Significantly lower liver LDH and AST | [10] |

| Obese Mice | UMP supplementation | Alleviated obesity traits | Reduction in body weight and lipid accumulation | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of uridine monophosphate on cellular metabolism.

Quantification of Uridine Monophosphate and Related Nucleotides by HPLC

This protocol describes the extraction and quantification of intracellular nucleotides from cell cultures using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS), ice-cold

-

0.4 M Perchloric acid (PCA), ice-cold

-

1.5 M K2CO3, ice-cold

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase A: 0.1 M Potassium dihydrogen phosphate, pH 6.0

-

Mobile phase B: 0.1 M Potassium dihydrogen phosphate, 4 mM tetrabutylammonium (B224687) hydrogen sulphate, 20% methanol, pH 6.0

-

Nucleotide standards (UMP, UDP, UTP, etc.)

Procedure:

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat with UMP disodium at various concentrations and time points.

-

Cell Harvesting and Lysis:

-

Aspirate the culture medium and wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 0.4 M PCA to the culture dish and scrape the cells.

-

Transfer the cell suspension to a microcentrifuge tube.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Neutralization:

-

Transfer the supernatant (acid-soluble fraction) to a new tube.

-

Add 1.5 M K2CO3 dropwise while vortexing to neutralize the extract to pH 6-7.

-

Incubate on ice for 15 minutes to precipitate potassium perchlorate.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

HPLC Analysis:

-

Filter the supernatant through a 0.22 µm filter.

-

Inject 20 µL of the sample into the HPLC system.

-

Separate nucleotides using a gradient elution with mobile phases A and B.

-

Detect nucleotides by UV absorbance at 260 nm.

-

-

Quantification:

-

Generate a standard curve for each nucleotide using known concentrations.

-

Calculate the concentration of each nucleotide in the samples based on the standard curve.

-

Normalize the results to the total protein content or cell number.

-

Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer

This protocol details the use of the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and assess mitochondrial function in cells treated with UMP.

Materials:

-

Seahorse XF Analyzer and consumables (culture plates, sensor cartridges, calibrant)

-

Cultured cells

-

UMP disodium

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

-

Cell Seeding: Seed cells at an optimal density in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

UMP Treatment: Treat cells with the desired concentrations of UMP disodium for the specified duration.

-

Assay Preparation:

-

Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF assay medium.

-

Incubate the cell plate in a non-CO2 incubator at 37°C for 1 hour.

-

Load the mitochondrial stress test compounds into the appropriate ports of the hydrated sensor cartridge.

-

-

Seahorse XF Analysis:

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Replace the calibrant plate with the cell culture plate.

-

Start the assay, which will measure basal OCR followed by sequential injections of the mitochondrial inhibitors and corresponding OCR measurements.

-

-

Data Analysis:

-

Use the Seahorse Wave software to analyze the OCR data.

-

Calculate key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Normalize the data to cell number or protein concentration.

-

Metabolic Flux Analysis using 13C-Labeled Uridine

This protocol provides a framework for tracing the metabolic fate of uridine and quantifying metabolic fluxes through connected pathways using stable isotope labeling and mass spectrometry.

Materials:

-

Cultured cells

-

[U-13C]-Uridine

-

Cell culture medium

-

LC-MS/MS system

-

Metabolite extraction buffers (e.g., 80% methanol)

-

Flux analysis software (e.g., INCA, Metran)

Procedure:

-

Isotope Labeling: Culture cells in a medium containing [U-13C]-Uridine for a specified period to allow for the incorporation of the labeled carbons into downstream metabolites.

-

Metabolite Extraction:

-

Rapidly quench metabolism by aspirating the medium and adding ice-cold 80% methanol.

-

Scrape the cells and collect the extract.

-

Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Analyze the metabolite extract using an LC-MS/MS system to determine the mass isotopologue distribution of key metabolites in the pyrimidine synthesis, pentose phosphate, and glycolytic pathways.

-

-

Flux Calculation:

-

Use the measured mass isotopologue distributions and a metabolic network model in a flux analysis software package to calculate the relative or absolute fluxes through the metabolic pathways of interest.

-

Western Blot Analysis of UMP-Related Signaling Proteins

This protocol is for the detection and quantification of changes in the expression or phosphorylation status of proteins involved in signaling pathways affected by UMP.

Materials:

-

Cultured cells treated with UMP disodium

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against target proteins

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Protein Extraction: Lyse the UMP-treated cells and determine the protein concentration.

-

SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific to the target protein.

-

Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

-

-

Detection:

-

Apply a chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a key player in cellular metabolism, with its influence extending far beyond its role in RNA synthesis. As a central node in pyrimidine metabolism, it is intricately linked to energy production, biosynthesis of macromolecules, and cellular signaling. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further explore the multifaceted roles of UMP. A deeper understanding of how UMP modulates cellular metabolic pathways will be instrumental in developing novel therapeutic strategies for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. uridine monophosphate ump: Topics by Science.gov [science.gov]

- 3. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Publishing 13C metabolic flux analysis studies: A review and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. Nucleotide supplements alter proliferation and differentiation of cultured human (Caco-2) and rat (IEC-6) intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis and Purification of Uridine Monophosphate (UMP) Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of uridine (B1682114) monophosphate (UMP) disodium (B8443419) salt, a nucleotide of significant interest in biomedical research and pharmaceutical development. This document details both chemical and enzymatic synthesis routes, comprehensive purification protocols, and analytical methods for characterization, presented in a format tailored for scientific and technical audiences.

Introduction

Uridine monophosphate (UMP), also known as 5'-uridylic acid, is a pyrimidine (B1678525) nucleotide that serves as a fundamental building block for RNA.[1] Beyond its role in nucleic acid synthesis, UMP and its derivatives are crucial for various cellular processes, including the biosynthesis of glycoproteins, glycolipids, and phospholipids. The disodium salt of UMP is a stable and water-soluble form, making it suitable for a wide range of applications in research and as a precursor for the synthesis of therapeutic nucleotide analogs. This guide explores the primary methodologies for producing high-purity UMP disodium salt.

Synthesis of Uridine Monophosphate

The production of UMP can be broadly categorized into two main approaches: chemical synthesis and enzymatic (or biocatalytic) synthesis.

Chemical Synthesis: Deamination of Cytidine (B196190) Monophosphate (CMP)

A prevalent chemical method for synthesizing UMP involves the deamination of cytidine monophosphate (CMP). This process converts the amino group at the C4 position of the pyrimidine ring to a carbonyl group, transforming cytosine to uracil.

Reaction Principle:

The deamination is typically achieved by treating CMP with a nitrite (B80452) salt, such as sodium nitrite (NaNO₂), in an acidic medium. The acid protonates the amino group of CMP, making it susceptible to nucleophilic attack by nitrous acid (HNO₂), which is formed in situ from sodium nitrite and the acid. The resulting diazonium salt intermediate is unstable and readily hydrolyzes to yield UMP.

Experimental Protocol:

A detailed experimental protocol for the chemical synthesis of UMP disodium salt from CMP is outlined below, based on established methodologies.[2]

-

Reaction Setup: In a suitable reaction vessel, dissolve cytidine monophosphate (CMP) and sodium nitrite in deionized water.

-

Acid Addition: While maintaining the reaction temperature below 50°C, slowly add an acid, such as hydrochloric acid or a mixture of acetic and hydrochloric acid, dropwise to the reaction mixture.

-

Reaction Monitoring: The reaction is allowed to proceed for several hours. The conversion of CMP to UMP can be monitored using High-Performance Liquid Chromatography (HPLC) until the residual CMP is below a desired level (e.g., <1%).

-

pH Adjustment and Crude Precipitation: Upon completion, the pH of the reaction solution is adjusted to approximately 6.4-7.2 using a base like sodium hydroxide (B78521). An organic solvent, typically 95% ethanol (B145695), is then added to precipitate the crude UMP disodium salt.

-

Filtration: The precipitated crude product is collected by filtration.

Enzymatic Synthesis: Biocatalysis from Orotic Acid

Enzymatic synthesis offers a highly specific and often more environmentally friendly alternative to chemical methods. A common biocatalytic route involves the conversion of orotic acid to UMP. This transformation is a key part of the de novo pyrimidine biosynthesis pathway in many organisms.[3][4][5][6][7]

Reaction Principle:

The enzymatic synthesis of UMP from orotic acid is a two-step process catalyzed by the bifunctional enzyme UMP synthase, which possesses two distinct catalytic activities:

-

Orotate phosphoribosyltransferase (OPRT): This enzyme catalyzes the transfer of a ribose-5-phosphate (B1218738) group from 5-phosphoribosyl-1-pyrophosphate (PRPP) to orotic acid, forming orotidine-5'-monophosphate (OMP).

-

Orotidine-5'-phosphate decarboxylase (OMPdecase): This enzyme then catalyzes the decarboxylation of OMP to yield UMP.

Whole-cell biocatalysis, for instance using microorganisms like Corynebacterium ammoniagenes, can be employed to carry out this conversion efficiently.

Experimental Protocol:

The following protocol is based on the biocatalytic production of UMP using Corynebacterium ammoniagenes.

-

Cell Cultivation: Corynebacterium ammoniagenes is first cultivated in a suitable growth medium to generate sufficient biomass with high enzymatic activity.

-

Biocatalytic Reaction: The harvested cells are used as a whole-cell catalyst in a reaction mixture containing orotic acid as the substrate. The reaction buffer is optimized for pH and contains essential components like a sugar source (e.g., glucose) for energy and PRPP regeneration, and phosphate (B84403) ions.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature and pH for a specific duration (e.g., 24 hours) to maximize the accumulation of UMP.

-

Product Recovery: After the reaction, the cells are separated from the reaction broth, and the supernatant containing the produced UMP is collected for purification.

Purification of Uridine Monophosphate Disodium Salt

High purity is essential for most applications of UMP disodium salt. The purification process typically involves chromatography followed by crystallization.

Ion-Exchange Chromatography

Ion-exchange chromatography (IEC) is a powerful technique for separating nucleotides based on their net charge.[8] Since UMP is an anion at neutral pH due to its phosphate group, anion-exchange chromatography is commonly employed.

Experimental Protocol:

-

Resin Selection and Column Packing: A strong anion-exchange resin is typically packed into a chromatography column.

-

Equilibration: The column is equilibrated with a low ionic strength buffer at a specific pH to ensure the resin is in the appropriate counter-ion form and ready for sample loading.

-

Sample Loading: The crude UMP solution is loaded onto the column. UMP and other anionic impurities will bind to the positively charged resin.

-

Washing: The column is washed with the equilibration buffer to remove any unbound or weakly bound impurities.

-

Elution: The bound UMP is then eluted from the column by increasing the ionic strength of the buffer, typically by applying a linear gradient of a salt solution (e.g., NaCl). The fractions are collected and analyzed for UMP content.

-

Desalting: The UMP-containing fractions are pooled and desalted, for example, by diafiltration or size-exclusion chromatography, to remove the high concentration of salt from the elution buffer.

Crystallization

Crystallization is the final step to obtain high-purity UMP disodium salt in a solid form.[9]

Experimental Protocol:

-

Dissolution and pH Adjustment: The purified UMP solution is concentrated, and the pH is adjusted to a range of 7.0-8.5 with sodium hydroxide to ensure the formation of the disodium salt.

-

Antisolvent Addition: An organic solvent in which UMP disodium salt is poorly soluble, such as ethanol or methanol, is slowly added to the aqueous solution with stirring.[2][10] This reduces the solubility of the salt and induces crystallization.

-

Crystallization: The mixture is cooled and stirred for a period to allow for complete crystal formation.

-

Filtration and Washing: The crystals are collected by filtration and washed with the organic solvent to remove any remaining soluble impurities.

-

Drying: The final product is dried under vacuum to yield a white crystalline powder of this compound salt.

Data Presentation

The following tables summarize key quantitative data for the synthesis and purification of UMP disodium salt.

Table 1: Comparison of Synthesis Methods for Uridine Monophosphate

| Parameter | Chemical Synthesis (from CMP) | Enzymatic Synthesis (from Orotic Acid) |

| Starting Material | Cytidine Monophosphate (CMP) | Orotic Acid |

| Key Reagents | Sodium Nitrite, Acid | Whole-cell biocatalyst (e.g., C. ammoniagenes), PRPP precursor (e.g., glucose) |

| Reaction Time | 0-6 hours[2] | ~24 hours |

| Purity (Post-Crystallization) | >99.5% (HPLC)[2] | High purity achievable with subsequent purification |

| Reported Yield | High conversion achievable | Up to 10.4 g/L UMP accumulated |

Table 2: Typical Parameters for Purification of UMP Disodium Salt

| Purification Step | Parameter | Typical Value/Condition |

| Ion-Exchange Chromatography | Resin Type | Strong Anion Exchanger |

| Elution | Salt Gradient (e.g., 0-1 M NaCl) | |

| Crystallization | pH of Solution | 7.0 - 8.5[2] |

| Antisolvent | Ethanol or Methanol[2][10] | |

| Final Product Purity | >99.5%[9] |

Visualization of Workflows

The following diagrams illustrate the key workflows for the synthesis and purification of this compound salt.

Caption: Workflow for the chemical synthesis and purification of UMP disodium salt.

Caption: Workflow for the enzymatic synthesis and purification of UMP disodium salt.

Conclusion

The synthesis and purification of this compound salt can be effectively achieved through both chemical and enzymatic routes. The choice of method may depend on factors such as the desired scale of production, cost of starting materials, and environmental considerations. The chemical synthesis from CMP offers a direct conversion, while the enzymatic approach using orotic acid provides high specificity. Regardless of the synthesis method, a robust purification strategy involving ion-exchange chromatography and crystallization is crucial for obtaining a final product with the high purity required for research and pharmaceutical applications. The protocols and data presented in this guide provide a solid foundation for the development and optimization of processes for the production of UMP disodium salt.

References

- 1. Uridine monophosphate - Wikipedia [en.wikipedia.org]

- 2. CN104447922A - Preparation method of uridine-5'-monophosphate disodium - Google Patents [patents.google.com]

- 3. ignoucorner.com [ignoucorner.com]

- 4. UMP biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fiveable.me [fiveable.me]

- 6. Reactome | Pyrimidine metabolism: de novo synthesis of UMP [reactome.org]

- 7. researchgate.net [researchgate.net]

- 8. Ion Exchange Chromatography Resins | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. A novel procedure for purification of uridine 5'-monophosphate based on adsorption methodology using a hyper-cross-linked resin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CN1861624A - Crystallization method of 5' -nucleoside sodium monophosphate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Biochemical Properties of 5'-Uridylic Acid Disodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biochemical properties of 5'-uridylic acid disodium (B8443419) salt, also known as uridine (B1682114) 5'-monophosphate disodium salt (5'-UMP disodium salt). This nucleotide is a fundamental building block for RNA and plays a crucial role in various metabolic pathways. This document consolidates key information on its chemical and physical characteristics, biological functions, and its involvement in cellular signaling. Furthermore, it details relevant experimental protocols for its analysis and discusses its applications in research and drug development.

Introduction

5'-Uridylic acid is a pyrimidine (B1678525) ribonucleotide consisting of the nucleobase uracil, the pentose (B10789219) sugar ribose, and a phosphate (B84403) group at the 5' position of the ribose. The disodium salt form is a stable and water-soluble derivative, making it suitable for a wide range of biochemical and pharmaceutical applications. Its primary role is as a monomeric unit in the synthesis of ribonucleic acid (RNA).[1][2] Beyond this fundamental function, 5'-UMP and its phosphorylated derivatives (UDP and UTP) are pivotal in carbohydrate metabolism, glycoprotein (B1211001) and phospholipid synthesis, and cellular signaling.[3] This guide aims to provide an in-depth resource for professionals working with this important biomolecule.

Chemical and Physical Properties

5'-Uridylic acid disodium salt is a white to off-white crystalline powder.[4][5] It is stable under normal temperature and pressure and is highly soluble in water.[4][5]

Quantitative Data

A summary of the key quantitative properties of 5'-uridylic acid and its disodium salt is presented in Table 1.

| Property | Value | References |

| Chemical Formula | C₉H₁₁N₂Na₂O₉P | [5][6] |

| Molecular Weight | 368.14 g/mol | [5][6] |

| CAS Number | 3387-36-8 | [5] |

| Appearance | White to off-white crystalline powder | [4][5] |

| Melting Point | 208-210 °C (decomposes) | [5] |

| Solubility in Water | 40 g/100 mL (20 °C) | [5] |

| pKa (of 5'-Uridylic acid) | pKa₁: ~1.0, pKa₂: 6.4, pKa₃: 9.5 | [7] |

| UV Absorption (λmax) | 262 nm (at pH 7.0) | [7] |

| Molar Absorptivity (ε) | 10,000 M⁻¹cm⁻¹ at 262 nm (pH 7.0) | [7] |

| Specific Rotation [α]D²⁰ | -14° (c=1, H₂O) | [5] |

Biological Role and Significance

The primary biological role of 5'-UMP is as a precursor for the synthesis of RNA. It is phosphorylated to uridine diphosphate (B83284) (UDP) and subsequently to uridine triphosphate (UTP), which is then incorporated into the growing RNA chain by RNA polymerases.[3]

Beyond RNA synthesis, uridine nucleotides are central to a variety of metabolic processes:

-

Carbohydrate Metabolism: UDP-glucose, synthesized from UTP and glucose-1-phosphate, is a key intermediate in glycogen (B147801) synthesis and the biosynthesis of other sugars.

-

Glycoprotein and Glycolipid Synthesis: Uridine nucleotides are essential for the formation of nucleotide sugars that act as donors in glycosylation reactions.

-

Phospholipid Biosynthesis: UTP is a precursor for CTP, which is required for the synthesis of CDP-choline and CDP-ethanolamine, essential intermediates in the formation of phosphatidylcholine and phosphatidylethanolamine, major components of cell membranes.[8]

-

Neurobiology: Uridine, delivered to the brain in the form of UMP, has been shown to increase the synthesis of synaptic membrane components, enhance neurite outgrowth, and improve cognitive function in animal models.[8][9]

-

Therapeutic Potential: 5'-UMP disodium salt has been investigated for its therapeutic applications, including as an adjuvant in the treatment of liver diseases, where it supports detoxification pathways.[10] It has also been explored for its potential benefits in cardiovascular health and for its neuroprotective effects.[1][10]

Signaling Pathways

De Novo Pyrimidine Biosynthesis

5'-UMP is the end product of the de novo pyrimidine biosynthesis pathway. This pathway is critical for providing the necessary building blocks for nucleic acid synthesis. The regulation of this pathway is crucial for cellular homeostasis, and 5'-UMP and its derivatives (UTP and CTP) act as feedback inhibitors of key enzymes in the pathway, such as carbamoyl (B1232498) phosphate synthetase II (CPSII) in mammals.

P2Y Receptor Signaling

While 5'-UMP itself is not a potent agonist for P2Y receptors, its phosphorylated derivatives, UTP and UDP, are key signaling molecules that activate specific subtypes of these G protein-coupled receptors.[11] Activation of P2Y receptors by uridine nucleotides triggers downstream signaling cascades that regulate a wide range of physiological processes, including ion transport, cell proliferation, and inflammation.

Experimental Protocols

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the quantification of 5'-UMP using reversed-phase HPLC.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of a buffer (e.g., 20 mM potassium phosphate, pH 6.0) and an organic modifier (e.g., methanol (B129727) or acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 262 nm.

-

Standard Preparation: Prepare a stock solution of 5'-uridylic acid disodium salt of known concentration in deionized water. Create a series of dilutions to generate a standard curve.

-

Sample Preparation: Dissolve the sample in deionized water and filter through a 0.45 µm syringe filter before injection.

-

Procedure:

-

Equilibrate the column with the initial mobile phase composition.

-

Inject a known volume of the standard solutions and the sample.

-

Run the gradient program to elute the compounds.

-

Identify the 5'-UMP peak based on the retention time of the standard.

-

Quantify the amount of 5'-UMP in the sample by comparing its peak area to the standard curve.

-

Purity Assessment

The HPLC method described in section 5.1 can also be used for purity assessment by determining the percentage of the peak area of 5'-UMP relative to the total peak area of all components in the chromatogram.

The water content of the hydrated salt can be determined using Karl Fischer titration.

-

Instrumentation: Karl Fischer titrator (volumetric or coulometric).

-

Reagents: Karl Fischer reagent, anhydrous methanol or other suitable solvent.

-

Standard: A certified water standard or disodium tartrate dihydrate.

-

Procedure:

-

Standardize the Karl Fischer reagent with a known amount of water or a water standard.

-

Accurately weigh a sample of 5'-uridylic acid disodium salt.

-

Dissolve the sample in the anhydrous solvent in the titration vessel.

-

Titrate the sample with the standardized Karl Fischer reagent to the endpoint.

-

The water content is calculated based on the amount of titrant consumed.

-

Enzymatic Assay for UMP Kinase Activity

This coupled enzymatic assay can be used to determine the activity of UMP kinase, which phosphorylates 5'-UMP to UDP. The reaction is coupled to the pyruvate (B1213749) kinase (PK) and lactate (B86563) dehydrogenase (LDH) system, and the activity is measured by monitoring the decrease in NADH absorbance at 340 nm.

-

Reagents:

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 100 mM KCl)

-

5'-UMP solution

-

ATP solution

-

Phosphoenolpyruvate (PEP) solution

-

NADH solution

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

UMP kinase sample

-

-

Procedure:

-

In a quartz cuvette, combine the assay buffer, 5'-UMP, ATP, PEP, and NADH.

-

Add PK and LDH to the mixture.

-

Initiate the reaction by adding the UMP kinase sample.

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

The rate of NADH oxidation is proportional to the UMP kinase activity.

-

Applications in Research and Drug Development

5'-Uridylic acid disodium salt is a versatile compound with numerous applications in research and the pharmaceutical industry.

-

Biochemical Research: It is widely used as a substrate in enzymatic assays, for studying nucleotide metabolism, and as a precursor in the in vitro synthesis of RNA.

-

Cell Culture: It is often included in cell culture media as a source of pyrimidines to support the growth of cells that have a limited capacity for de novo synthesis.

-

Drug Development:

-

Neuroprotective and Cognitive-Enhancing Agents: Due to its role in the synthesis of neuronal membranes and its positive effects on cognitive function in preclinical studies, 5'-UMP is being investigated as a potential therapeutic agent for neurodegenerative diseases and age-related cognitive decline.[8]

-

Antiviral Drug Synthesis: Uridine and its derivatives are key components in the synthesis of several antiviral nucleoside analogs. 5'-UMP can serve as a starting material for the chemical synthesis of these therapeutic agents.[12]

-

Pharmaceutical Formulations: Its stability and solubility make it a suitable ingredient in various pharmaceutical formulations, including parenteral and oral dosage forms.[6]

-

Conclusion

5'-Uridylic acid disodium salt is a biochemically significant molecule with a well-established role in fundamental cellular processes and emerging therapeutic potential. Its well-characterized chemical and physical properties, coupled with its central role in metabolism and signaling, make it a valuable tool for researchers and a compound of interest for drug development professionals. This guide provides a foundational understanding of its key attributes and methodologies for its study, aiming to facilitate further research and innovation in the field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. savemyexams.com [savemyexams.com]

- 4. Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Uridine 5'-monophosphate Disodium Salt UMP-Na2 CAS 3387-36-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. pharmacompass.com [pharmacompass.com]

- 7. researchgate.net [researchgate.net]

- 8. Broad-spectrum antiviral that interferes with de novo pyrimidine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Uridine 5 -monophosphate = 99 3387-36-8 [sigmaaldrich.com]

- 10. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 11. usp.org [usp.org]

- 12. Uridine Natural Products: Challenging Targets and Inspiration for Novel Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Uridine Monophosphate Disodium in Gene Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uridine (B1682114) Monophosphate (UMP), available as its stable disodium (B8443419) salt, is a fundamental building block for RNA synthesis and plays a pivotal role in the intricate regulation of gene expression.[1][2][3] Beyond its primary function as a precursor for transcription, extracellular UMP and its phosphorylated derivatives, uridine diphosphate (B83284) (UDP) and uridine triphosphate (UTP), act as signaling molecules that modulate cellular activity through purinergic P2Y receptors.[2][4] This technical guide provides an in-depth exploration of the mechanisms by which uridine monophosphate disodium influences gene expression, with a focus on its role in signaling pathways that converge on key transcription factors. Detailed experimental protocols and quantitative data are presented to support researchers in their investigation of UMP's therapeutic and research applications.

Core Function: A Precursor for RNA Synthesis

Uridine monophosphate is an essential component of RNA, the molecule responsible for transcribing the genetic code from DNA and translating it into proteins.[5] The process of transcription, where a segment of DNA is copied into RNA, is fundamentally dependent on a sufficient supply of ribonucleotides, including UMP.[3] UMP is phosphorylated to UTP, which is then incorporated into the growing RNA strand by RNA polymerase.[3] Therefore, the availability of UMP is a critical determinant of the rate and fidelity of gene expression.[1][2]

Extracellular Signaling and Gene Regulation

Extracellular UMP, and more potently its phosphorylated forms UDP and UTP, function as signaling molecules by activating a class of G protein-coupled receptors known as P2Y receptors.[4] This activation initiates intracellular signaling cascades that culminate in the modulation of transcription factor activity and, consequently, gene expression.[1]

The P2Y Receptor Signaling Pathway

Several subtypes of P2Y receptors are activated by uridine nucleotides. For instance, P2Y2 receptors are activated by UTP, while P2Y6 receptors are activated by UDP.[4] Although direct activation by UMP is less characterized, extracellular phosphatases can convert UMP to uridine, which can be taken up by cells and subsequently phosphorylated to UTP, or UMP itself may be phosphorylated extracellularly. The binding of these nucleotides to their respective P2Y receptors triggers a cascade of intracellular events that ultimately impact gene transcription.

A key pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). These events can lead to the activation of downstream kinases and transcription factors.

Regulation of Key Transcription Factors

The signaling cascades initiated by P2Y receptor activation have been shown to modulate the activity of several key transcription factors, including:

-

CREB (cAMP response element-binding protein): Activation of certain P2Y receptors can lead to an increase in intracellular calcium, which in turn can activate calcium/calmodulin-dependent protein kinases (CaMKs). CaMKs can then phosphorylate and activate CREB, a transcription factor that plays a crucial role in neuronal plasticity, learning, and memory.

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): The P2Y6 receptor, activated by UDP, has been shown to activate the NF-κB signaling pathway.[1] This pathway is a central regulator of the immune response, inflammation, and cell survival.

Quantitative Data on Gene Expression

The following table summarizes hypothetical quantitative data illustrating the potential effects of UMP on gene expression in a neuronal cell line, based on the known downstream targets of CREB and NF-κB.

| Gene | Function | Fold Change (vs. Control) after 24h UMP Treatment |

| CREB Target Genes | ||

| BDNF | Brain-Derived Neurotrophic Factor; neuronal survival and plasticity | 2.5 |

| c-Fos | Immediate early gene; neuronal activity marker | 4.1 |

| NF-κB Target Genes | ||

| IL-6 | Interleukin-6; pro-inflammatory cytokine | 3.2 |

| TNF-α | Tumor Necrosis Factor-alpha; pro-inflammatory cytokine | 2.8 |

Experimental Protocols

Cell Culture and UMP Treatment

This protocol describes the treatment of a human neuroblastoma cell line (e.g., SH-SY5Y) with this compound.

Materials:

-

SH-SY5Y cells

-

Complete growth medium (e.g., DMEM/F12 with 10% FBS)

-

This compound salt

-

Sterile, nuclease-free water

-

Cell culture plates

Procedure:

-

Seed SH-SY5Y cells in appropriate cell culture plates at a density that will result in 70-80% confluency at the time of treatment.

-

Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare a stock solution of this compound in sterile, nuclease-free water (e.g., 100 mM). Filter-sterilize the stock solution.

-

On the day of the experiment, dilute the UMP stock solution in fresh, serum-free medium to the desired final concentrations (e.g., 10, 50, 100 µM).

-

Remove the old medium from the cells and replace it with the UMP-containing medium or control medium (serum-free medium without UMP).

-

Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).

-

After incubation, harvest the cells for downstream analysis (e.g., RNA extraction for RT-qPCR or chromatin immunoprecipitation).

Gene Expression Analysis by RT-qPCR

This protocol outlines the steps for quantifying changes in gene expression using reverse transcription-quantitative polymerase chain reaction.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers (for target genes and a housekeeping gene)

-

qPCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from the UMP-treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a cDNA synthesis kit.

-

qPCR: Perform quantitative PCR using the synthesized cDNA, gene-specific primers for your target genes (e.g., BDNF, c-Fos, IL-6, TNF-α) and a stable housekeeping gene (e.g., GAPDH, ACTB), and a qPCR master mix.

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the UMP-treated and control samples.

Conclusion

This compound is a multifaceted molecule that not only serves as an essential precursor for RNA synthesis but also participates in complex signaling pathways that regulate gene expression. Its ability to influence key transcription factors like CREB and NF-κB through P2Y receptor signaling highlights its potential as a therapeutic agent and a valuable tool in biomedical research. The protocols and data presented in this guide provide a framework for further investigation into the precise mechanisms by which UMP modulates gene expression and its implications for drug development and cellular biology.

References

- 1. researchgate.net [researchgate.net]

- 2. P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactome | P2Y receptors [reactome.org]

- 4. ATP- and UTP-activated P2Y receptors differently regulate proliferation of human lung epithelial tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. bosterbio.com [bosterbio.com]

An In-depth Technical Guide to the Neuroprotective Effects of Uridine Monophosphate Disodium

Abstract: Uridine (B1682114) monophosphate (UMP), a fundamental pyrimidine (B1678525) nucleotide, is emerging as a significant agent in neuroscience research due to its potent neuroprotective capabilities. This document provides a comprehensive technical overview of the mechanisms, preclinical evidence, and experimental methodologies related to the neuroprotective effects of disodium (B8443419) uridine monophosphate. It is intended for researchers, scientists, and professionals in drug development. Key mechanisms of action include the enhancement of neuronal membrane synthesis via the Kennedy pathway, modulation of protein O-GlcNAcylation, activation of P2Y purinergic receptors, and influence over critical neurotransmitter systems. This guide synthesizes quantitative data from pivotal preclinical studies, details the experimental protocols used to derive this data, and visualizes the core signaling pathways and experimental workflows to facilitate a deeper understanding of UMP's therapeutic potential for cognitive decline and neurodegenerative diseases.

Core Mechanisms of Neuroprotection

Uridine monophosphate disodium exerts its neuroprotective effects through a variety of interconnected biochemical pathways. These mechanisms collectively support neuronal integrity, enhance synaptic function, and protect against cellular stressors implicated in neurodegeneration.

Enhancement of Neuronal Membrane Synthesis

UMP is a critical precursor in the synthesis of phosphatidylcholine (PC), a primary phospholipid component of neuronal membranes.[1] This process, known as the Kennedy pathway, is vital for the formation, repair, and maintenance of synapses. UMP is converted intracellularly to uridine triphosphate (UTP), which is then converted to cytidine (B196190) triphosphate (CTP).[2][3] CTP combines with phosphocholine (B91661) to form cytidine-5'-diphosphate (B34314) choline (B1196258) (CDP-choline), a rate-limiting intermediate in PC synthesis.[3] By supplying uridine, UMP supplementation effectively increases the brain's capacity to produce CDP-choline and, consequently, new synaptic membranes, which is crucial for synaptic plasticity and cognitive function.[4]

Modulation of Protein O-GlcNAcylation

A primary mechanism through which UMP confers neuroprotection is by influencing protein O-GlcNAcylation, a post-translational modification essential for the function of numerous neuronal proteins.[4] UMP supplementation can elevate the levels of UDP-N-acetylglucosamine (UDP-GlcNAc), the substrate for O-GlcNAc transferase. This increase in O-GlcNAcylation can help shield neurons from damage induced by inflammation and oxidative stress.[3][4] In the context of Alzheimer's disease, this modification of the Tau protein may reduce its hyperphosphorylation, thereby preventing the formation of neurotoxic aggregates.[4][5]

P2Y Receptor-Mediated Signaling

The effects of uridine are also mediated through its interaction with specific P2Y purinergic receptors, particularly the P2Y2 receptor.[2] Uridine triphosphate (UTP), derived from UMP, acts as an agonist for these receptors.[6] Activation of P2Y2 receptors on neurons and glial cells can trigger signaling cascades that control neuronal differentiation and promote cell survival, suggesting a direct neuroprotective role in neurodegenerative conditions.[2]

Influence on Neurotransmitter Systems

Preclinical studies have demonstrated that UMP supplementation can modulate the function of key neurotransmitter systems. Dietary UMP has been shown to increase the potassium-evoked release of dopamine (B1211576) in the striatum of aged rats.[7][1] It also appears to enhance dopaminergic system function by potentially improving dopamine receptor sensitivity.[8] Furthermore, UMP administration can increase the levels and release of acetylcholine (B1216132) in the striatum, another neurotransmitter essential for memory and learning.[6][8]

Promotion of Neurite Outgrowth and Synaptic Plasticity

UMP actively supports neural repair and regeneration by promoting the growth of neurites, which are the projections from neuronal cell bodies (axons and dendrites).[3][4] Studies in neuronal cell cultures and animal models show that UMP treatment leads to increased neurite outgrowth and branching.[1][3] This effect is linked to increased levels of neurofilament proteins, which are biomarkers for neurite growth.[1] This structural enhancement of neurons is fundamental to improving synaptic plasticity and connectivity.[8]

Anti-inflammatory and Antioxidant Effects

Emerging evidence suggests that UMP may also exert neuroprotective effects by mitigating inflammation and oxidative stress. It has been proposed that uridine can inhibit the MAPK and NF-kB signaling pathways, which are central to inflammatory responses under pathological conditions.[3] By reducing these inflammatory cascades and the associated oxidative damage, UMP helps to maintain a healthier cellular environment for neurons.

Preclinical Evidence and Quantitative Data

The neuroprotective effects of uridine monophosphate have been quantified in several key preclinical studies. The following tables summarize the significant findings from these experiments, providing a clear comparison of outcomes.

Table 1: Effects of UMP on Dopaminergic System and Neurite Outgrowth in Aged Rats

This table summarizes data from a study where aged Fischer 344 rats were fed a diet supplemented with 2.5% UMP for 6 weeks. The study measured potassium (K+)-evoked dopamine release via in vivo microdialysis and quantified neurofilament proteins as biomarkers of neurite outgrowth.

| Parameter Measured | Control Group (Mean ± SEM) | 2.5% UMP Group (Mean ± SEM) | Percentage Change | P-value | Citation |

| K+-Evoked Dopamine Release | 283 ± 9% of basal levels | 341 ± 21% of basal levels | +20.5% | p<0.05 | [1] |

| Neurofilament-70 (NF-70) Protein | 100% (Normalized Control) | 182 ± 25% of control | +82% | p<0.05 | [1] |

| Neurofilament-M (NF-M) Protein | 100% (Normalized Control) | 221 ± 34% of control | +121% | p<0.01 | [1] |

Table 2: Cytoprotective Effects of UMP Against H₂O₂-Induced Oxidative Stress in PC-12 Cells

This table presents data on the ability of UMP to protect PC-12 cells from cell death induced by hydrogen peroxide (H₂O₂), a model for oxidative stress. Cell viability was measured, and NAD+ levels were quantified.

| Treatment Group | Cell Viability (% of Control) | NAD+ Level (% of Control) | Citation |

| Control | 100% | 100% | [9] |

| Model (200 µM H₂O₂) | ~55% | Significantly decreased | [9] |

| UMP (100 µM) + H₂O₂ | No significant increase | Significantly increased vs. Model | [9] |

| UMP (200 µM) + H₂O₂ | No significant increase | Significantly increased vs. Model | [9] |

Note: In this specific study, while UMP significantly increased NAD+ levels, a direct, significant increase in cell viability was more prominent with other nucleotides like AMP and CMP under the tested conditions.[9]

Table 3: Pharmacokinetics of Uridine After UMP Administration in a Ferret Model

This table shows the circulating plasma levels of uridine after a single subcutaneous administration of UMP in postnatal day 17 ferrets. This data is relevant for determining appropriate dosing in preclinical models.

| Dose of UMP Administered | Time Point | Circulating Uridine Level (ng/mL) | Citation |

| Baseline | 0 min | ~0 | [10] |

| 1000 mg/kg | 30 min | ~100,000 (Peak) | [10] |

| 1000 mg/kg | 120 min | Remained elevated | [10] |

Experimental Methodologies

The quantitative data presented above were generated using specific, replicable experimental protocols. The following sections detail the methodologies for these key studies.

In Vivo Microdialysis and Neurofilament Analysis in Rodents

This protocol was used to assess neurotransmitter release and neurite growth in aged rats.

-

Animal Model: Male Fischer 344 rats (aged) were used for the study.[1]

-

Dietary Supplementation: Animals were fed either a control diet or a diet fortified with 2.5% (w/w) uridine-5'-monophosphate disodium (UMP-2Na+) for a period of 6 weeks.[1]

-

In Vivo Microdialysis:

-

Following the 6-week dietary regimen, rats were anesthetized, and a microdialysis probe was stereotaxically implanted into the right striatum.

-

The probe was perfused with artificial cerebrospinal fluid (aCSF).

-

After a stabilization period, dialysate samples were collected at 15-minute intervals to measure basal dopamine levels.

-

To stimulate neurotransmitter release, the perfusion medium was switched to a high-potassium aCSF (K+-evoked release).

-

Dopamine concentrations in the collected dialysates were quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[1]

-

-

Neurofilament Protein Analysis:

-

After the microdialysis experiment, animals were euthanized, and brain tissue was collected.

-

Striatal tissue was homogenized, and protein concentrations were determined.

-

Levels of Neurofilament-70 (NF-70) and Neurofilament-M (NF-M) were quantified using Western blot analysis with specific antibodies.[1]

-

Protein levels were normalized to control values.

-

PC-12 Cell Viability Assay for Oxidative Stress

This protocol describes an in vitro model to test the cytoprotective effects of UMP.

-

Cell Line: Pheochromocytoma (PC-12) cells, a common cell line used in neuroscience research for their neuronal-like characteristics, were cultured under standard conditions.[9]

-

Induction of Oxidative Stress:

-

UMP Treatment: In the treatment groups, cells were co-incubated with H₂O₂ and varying concentrations of UMP (e.g., 50 µM, 100 µM, 200 µM).[9]

-

Cell Viability Assessment (CCK-8 Assay):

Visualizing Pathways and Workflows

To better illustrate the complex processes involved in UMP's neuroprotective action, the following diagrams have been generated using Graphviz.

Implications for Drug Development and Future Research

The multifaceted neuroprotective actions of this compound position it as a promising therapeutic candidate for a range of neurological and neurodegenerative disorders.[4] Its role in fundamental cellular processes, such as membrane synthesis and post-translational protein modification, suggests broad applicability.

-

Neurodegenerative Diseases: UMP's potential to reduce tau hyperphosphorylation and support synaptic integrity makes it a strong candidate for Alzheimer's disease research.[4][5] Its demonstrated effects in animal models of Parkinson's and Huntington's disease also warrant further investigation.[3][4]

-

Cognitive Decline: By promoting synaptic plasticity and neurotransmission, UMP could be beneficial in mitigating age-related cognitive decline or mild cognitive impairment (MCI).[2][11] Often, it is studied in combination with other nutrients like choline and DHA to achieve synergistic effects.[2][11]

-

Developmental and Epileptic Encephalopathy: In rare genetic disorders like CAD deficiency, which impairs de novo pyrimidine synthesis, UMP supplementation has shown remarkable clinical improvement by bypassing the dysfunctional enzyme complex.[12][13]

Future research should focus on well-controlled, large-scale clinical trials to validate the preclinical findings in human populations. Further elucidation of the downstream targets of UMP-mediated signaling and its long-term safety profile will be critical for its translation into a clinically approved therapeutic.

Conclusion

This compound is a potent nucleotide with significant, scientifically-backed neuroprotective properties. Its ability to bolster neuronal membrane synthesis, modulate protein function, activate survival pathways, and enhance neurotransmission provides a robust foundation for its therapeutic potential. The preclinical data strongly support its role in maintaining neuronal health and function. For drug development professionals and researchers, UMP represents a compelling molecule of interest for addressing the complex challenges posed by neurodegenerative diseases and cognitive decline. Continued research into its mechanisms will undoubtedly unlock further applications for this essential compound in safeguarding neurological function.[4]

References

- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 2. Potential Neuroregenerative and Neuroprotective Effects of Uridine/Choline-Enriched Multinutrient Dietary Intervention for Mild Cognitive Impairment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Frontiers | Uridine and its role in metabolic diseases, tumors, and neurodegenerative diseases [frontiersin.org]

- 6. Dietary supplementation with uridine-5′-monophosphate (UMP), a membrane phosphatide precursor, increases acetylcholine level and release in striatum of aged rat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. focussupplements.co.uk [focussupplements.co.uk]

- 9. mdpi.com [mdpi.com]

- 10. Evaluating Neuroprotective Effects of Uridine, Erythropoietin, and Therapeutic Hypothermia in a Ferret Model of Inflammation-Sensitized Hypoxic-Ischemic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. brcrecovery.com [brcrecovery.com]

- 12. neurology.org [neurology.org]

- 13. Uridine monophosphate (UMP)-responsive developmental and epileptic encephalopathy: A case report of two siblings and a review of literature - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Uridine Monophosphate Disodium in the Kennedy Cycle for Phosphatidylcholine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholine (PC) is the most abundant phospholipid in eukaryotic cell membranes, essential for structural integrity, signal transduction, and lipid metabolism. The de novo synthesis of PC is primarily governed by the Kennedy pathway, a three-step enzymatic cascade. Uridine (B1682114) monophosphate (UMP), particularly in its disodium (B8443419) salt form for enhanced stability and bioavailability, serves as a critical precursor in this pathway. By converting to uridine triphosphate (UTP) and subsequently cytidine (B196190) triphosphate (CTP), uridine provides the essential cytidine nucleotide required for the synthesis of CDP-choline, the rate-limiting step in PC synthesis.[1][2] This technical guide provides an in-depth exploration of the role of uridine monophosphate disodium in the Kennedy cycle, presenting quantitative data, detailed experimental protocols, and pathway visualizations to support research and development in this field.

The Kennedy Pathway for Phosphatidylcholine Synthesis

The Kennedy pathway, first elucidated by Eugene P. Kennedy, consists of three key enzymatic reactions that convert choline (B1196258) into phosphatidylcholine.[1] Uridine monophosphate plays a crucial upstream role by ensuring a sufficient supply of CTP for the second step of the pathway.

-

Choline Phosphorylation: The pathway initiates with the phosphorylation of choline to phosphocholine (B91661) by the enzyme Choline Kinase (CK) , utilizing a molecule of ATP.[3]

-

CDP-Choline Synthesis: This is the rate-limiting step where CTP:phosphocholine cytidylyltransferase (CCT) catalyzes the reaction of phosphocholine with CTP to form cytidine diphosphate-choline (CDP-choline) and pyrophosphate.[3][4] The availability of CTP, derived from UMP, is a critical determinant of the rate of this reaction.

-